molecular formula C9H8N2O2 B14854374 5-Cyano-2-hydroxy-N-methylbenzamide

5-Cyano-2-hydroxy-N-methylbenzamide

Cat. No.: B14854374
M. Wt: 176.17 g/mol
InChI Key: JYQNQSLPEVZWQC-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) on the benzene ring, along with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzonitrile and methylamine.

    Reaction: The 2-hydroxybenzonitrile is reacted with methylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is 5-cyano-2-oxo-N-methylbenzamide.

    Reduction: The major product is 5-amino-2-hydroxy-N-methylbenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

5-Cyano-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyano-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: Lacks the cyano group, resulting in different chemical properties.

    N-Methylbenzamide: Lacks both the hydroxy and cyano groups, making it less reactive.

    5-Cyano-2-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.

Uniqueness

5-Cyano-2-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the hydroxy and cyano groups allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-cyano-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)7-4-6(5-10)2-3-8(7)12/h2-4,12H,1H3,(H,11,13)

InChI Key

JYQNQSLPEVZWQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

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